Cas no 35598-63-1 (9H-Xanthen-9-amine)

9H-Xanthen-9-amine 化学的及び物理的性質
名前と識別子
-
- 9H-Xanthen-9-amine
- 10-aminoxanthene
- 9-Amino-xanthen
- 9H-xanthen-9-ylamine
- 9-Xanthenylamin
- Xanthen-9-ylamin
- xanthen-9-ylamine
- OTTYHRLXKGOXLY-UHFFFAOYSA-N
- xanthene-amine
- 9H-Xanthen-9-amine #
- 6501AJ
- TRA0071290
- SY019410
- AB1004767
- AS-32204
- DA-19021
- 35598-63-1
- DTXSID60345186
- A874577
- CS-0312156
- EN300-145135
- SCHEMBL88261
- CHEMBL277632
- MFCD05022417
- AKOS009158834
- AMY20430
-
- MDL: MFCD05022417
- インチ: 1S/C13H11NO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13H,14H2
- InChIKey: OTTYHRLXKGOXLY-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2C([H])(C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H]
計算された属性
- せいみつぶんしりょう: 197.08400
- どういたいしつりょう: 197.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 35.25000
- LogP: 3.54070
9H-Xanthen-9-amine セキュリティ情報
9H-Xanthen-9-amine 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
9H-Xanthen-9-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145135-0.05g |
9H-xanthen-9-amine |
35598-63-1 | 0.05g |
$247.0 | 2023-02-15 | ||
Enamine | EN300-145135-0.5g |
9H-xanthen-9-amine |
35598-63-1 | 0.5g |
$282.0 | 2023-02-15 | ||
Enamine | EN300-145135-10.0g |
9H-xanthen-9-amine |
35598-63-1 | 10.0g |
$1602.0 | 2023-02-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H43530-1g |
9H-Xanthen-9-amine |
35598-63-1 | 95% | 1g |
¥2969.0 | 2023-09-07 | |
TRC | X744013-50mg |
9h-Xanthen-9-amine |
35598-63-1 | 50mg |
$ 50.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D254834-0.25g |
9H-Xanthen-9-amine |
35598-63-1 | 97% | 0.25g |
$246 | 2023-09-03 | |
Enamine | EN300-145135-2.5g |
9H-xanthen-9-amine |
35598-63-1 | 2.5g |
$512.0 | 2023-02-15 | ||
Enamine | EN300-145135-1.0g |
9H-xanthen-9-amine |
35598-63-1 | 1g |
$0.0 | 2023-06-07 | ||
Chemenu | CM314069-1g |
9H-xanthen-9-amine |
35598-63-1 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-145135-500mg |
9H-xanthen-9-amine |
35598-63-1 | 90.0% | 500mg |
$282.0 | 2023-09-29 |
9H-Xanthen-9-amine 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
7. Book reviews
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
関連分類
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans Dibenzopyrans
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzopyrans 1-benzopyrans Dibenzopyrans
9H-Xanthen-9-amineに関する追加情報
Recent Advances in the Study of 9H-Xanthen-9-amine (CAS: 35598-63-1) in Chemical Biology and Pharmaceutical Research
The compound 9H-Xanthen-9-amine (CAS: 35598-63-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the versatility of 9H-Xanthen-9-amine as a scaffold for the development of novel bioactive molecules. Its rigid xanthene core and amine functionality make it an attractive candidate for the design of inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 9H-Xanthen-9-amine exhibit potent inhibitory activity against certain kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
In addition to its pharmacological potential, 9H-Xanthen-9-amine has also been explored for its applications in chemical biology. Researchers have utilized this compound as a fluorescent probe due to its inherent photophysical properties. A recent publication in ACS Chemical Biology reported the development of a 9H-Xanthen-9-amine-based fluorescent sensor capable of detecting reactive oxygen species (ROS) in live cells, providing a valuable tool for studying oxidative stress-related diseases.
The synthesis and optimization of 9H-Xanthen-9-amine derivatives have been another area of active research. A 2024 study in Organic Letters presented an efficient, one-pot synthesis method for 9H-Xanthen-9-amine derivatives with high yields and excellent purity, addressing previous challenges in its large-scale production. This advancement is particularly significant for facilitating further biological evaluation and potential commercialization of this compound class.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 9H-Xanthen-9-amine with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling revealed that the planar structure of the xanthene core enables favorable π-π stacking interactions with aromatic residues in protein binding sites, while the amine group participates in crucial hydrogen bonding networks. These findings are guiding the rational design of more potent and selective derivatives.
Looking forward, the diverse applications of 9H-Xanthen-9-amine across chemical biology and pharmaceutical research suggest it will remain an important compound of study. Current research directions include exploring its potential in neurodegenerative disease therapeutics, where preliminary studies have shown neuroprotective effects, and in antimicrobial development, with some derivatives demonstrating activity against drug-resistant bacterial strains. The continued investigation of this compound and its derivatives promises to yield valuable insights and potential therapeutic candidates in the coming years.
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